methyl 2-(2,4-difluorophenoxy)propanoate
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Overview
Description
Methyl 2-(2,4-difluorophenoxy)propanoate: is an organic compound with the molecular formula C11H12F2O3 and a molecular weight of 230.21 g/mol . It is a methyl ester derivative of 2-(2,4-difluorophenoxy)propanoic acid. This compound is characterized by the presence of two fluorine atoms on the phenoxy ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2,4-difluorophenoxy)propanoate typically involves the esterification of 2-(2,4-difluorophenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2,4-difluorophenoxy)propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the phenoxy ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-(2,4-difluorophenoxy)propanoic acid and methanol in the presence of a strong acid or base.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic substitution: Substituted derivatives of the original compound.
Hydrolysis: 2-(2,4-difluorophenoxy)propanoic acid and methanol.
Oxidation and Reduction: Various oxidized or reduced forms depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: Methyl 2-(2,4-difluorophenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may exhibit biological activity, making it a potential candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of methyl 2-(2,4-difluorophenoxy)propanoate depends on its specific applicationThe exact molecular targets and pathways involved would vary based on the specific context of its use .
Comparison with Similar Compounds
- Methyl 2-(2,4-dichlorophenoxy)propanoate
- Methyl 2-(2,4-dibromophenoxy)propanoate
- Methyl 2-(2,4-dimethylphenoxy)propanoate
Comparison: Methyl 2-(2,4-difluorophenoxy)propanoate is unique due to the presence of fluorine atoms, which can significantly alter its chemical and physical properties compared to its chloro, bromo, and methyl analogs. Fluorine atoms can increase the compound’s electronegativity, affecting its reactivity and interactions with biological targets. This can result in differences in biological activity, stability, and overall performance in various applications .
Properties
IUPAC Name |
methyl 2-(2,4-difluorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAVRCUDXMSPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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